Arotinolol
Übersicht
Beschreibung
Arotinolol Description
Arotinolol is a medication with multifaceted pharmacological effects, primarily used in the treatment of cardiovascular conditions such as hypertension. It is recognized for its dual antagonistic action on alpha- and beta-adrenergic receptors, which contributes to its antihypertensive properties . Additionally, arotinolol has been investigated for its potential therapeutic effects in other medical conditions, including essential tremor , obesity , and parkinsonian tremor .
Synthesis Analysis
While the provided papers do not detail the synthesis of arotinolol, they do discuss the synthesis of related compounds, known as arotinoids. These compounds are synthetic retinoids with a structure that allows them to mimic some of the biological activities of vitamin A . The synthesis of such compounds typically involves complex organic reactions to create the desired molecular architecture that confers specific biological properties.
Molecular Structure Analysis
Arotinolol's molecular structure allows it to interact with both alpha- and beta-adrenergic receptors. This dual action is relatively unique among adrenergic blockers and is responsible for its effectiveness in treating hypertension and other conditions . The structure-activity relationship is crucial in determining the potency and selectivity of arotinolol for different receptor subtypes.
Chemical Reactions Analysis
The chemical reactions involving arotinolol primarily relate to its interaction with adrenergic receptors. Arotinolol acts as an antagonist, meaning it binds to these receptors without activating them, effectively blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade results in various physiological responses, such as reduced heart rate and vasodilation, which are beneficial in managing hypertension.
Physical and Chemical Properties Analysis
Arotinolol's physical and chemical properties, such as solubility, stability, and pharmacokinetics, are essential for its medicinal application. These properties determine how the drug is absorbed, distributed, metabolized, and excreted from the body. The papers suggest that arotinolol has favorable properties that contribute to its therapeutic effects, such as the ability to reduce serum lipid and apolipoprotein levels in patients with mild essential hypertension .
Relevant Case Studies
Several case studies have been conducted to evaluate the efficacy of arotinolol in various conditions. For instance, a study on patients with essential tremor showed that arotinolol significantly reduced the amplitude of postural tremor, supporting the therapeutic role of peripheral beta-adrenergic receptors in this condition . Another study demonstrated the potential of arotinolol in reducing obesity by activating thermogenesis in brown adipose tissue, which could lead to weight loss . Additionally, arotinolol has been shown to suppress tremor in MPTP-induced parkinsonian monkeys, suggesting its utility as an adjunct therapy for Parkinson's disease .
Wissenschaftliche Forschungsanwendungen
1. Arotinolol and Obesity
Arotinolol, an alpha/beta-adrenergic blocker, exhibits potential anti-obesity effects. Research indicates that arotinolol may stimulate thermogenesis in brown-fat cells, although its efficacy as a direct stimulant of thermogenesis is limited due to its weak and partial agonistic action on beta3-adrenergic receptors. This implies that the anti-obesity effects of arotinolol might involve additional pathways beyond direct stimulation of brown adipose tissue (Zhao et al., 2001).
2. Arotinolol in Hypertension and Cardiovascular Diseases
Arotinolol demonstrates effectiveness in treating hypertension, particularly in middle-aged diastolic hypertension, without adverse reactions on glucose and lipid metabolism (Guo Ji-zhen, 2008). Additionally, it has shown promise in improving arterial stiffness in spontaneously hypertensive rats, potentially involving increased nitric oxide production and decreased collagen contents in large arteries (Zhou et al., 2014).
3. Arotinolol in Chronic Heart Failure
In the treatment of chronic heart failure, arotinolol has demonstrated significant improvements in treatment efficiency, left ventricular ejection fraction, cardiac index, stroke volume, and reductions in brain natriuretic peptide and left ventricular end diastolic volume. This indicates its efficacy and safety in managing chronic heart failure symptoms (Huang et al., 2022).
4. Arotinolol in Kidney Disease
Arotinolol has shown efficacy in treating patients with V-stage chronic kidney disease combined with hypertension. It effectively controls blood pressure and heart rate without influencing the lipid profile, suggesting its safety and effectiveness for this patient group (Yi, 2013).
5. Arotinolol in Essential Tremor
Arotinolol has been investigated for its efficacy and safety in the treatment of essential tremor, showing a significant reduction in tremor scores with minimal adverse events. This suggests its potential utility as a treatment for this condition (Zhang Jia--tang, 2000).
6. Arotinolol and Idiopathic Dilated Cardiomyopathy
Long-term arotinolol therapy has shown favorable effects on left ventricular function in patients with idiopathic dilated cardiomyopathy. The improvement in systolic function and decrease in left ventricular end-systolic dimension indicate its potential as a therapeutic agent in this condition (Fan, 2008).
7. Arotinolol in Arrhythmia
Arotinolol has demonstrated a protective effect against aconitine-induced acute arrhythmia in rats, suggesting its potential utility in arrhythmia treatment. This effect is associated with improvements in antioxidant enzyme activities and ion pump function (Chen Yan, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAIPWSVYSKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022619 | |
Record name | Arotinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
599ºC at 760 mmHg | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Slightly soluble | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade. | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Arotinolol | |
CAS RN |
68377-92-4 | |
Record name | Arotinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arotinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 68377-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arotinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AROTINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153ºC | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.